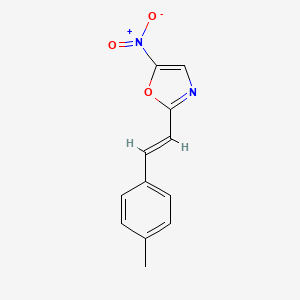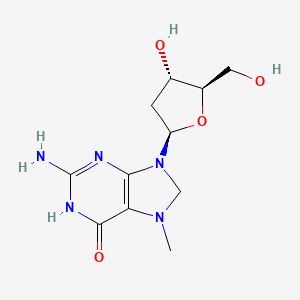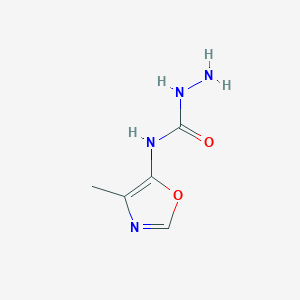
2-(4-Methylstyryl)-5-nitrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylstyryl)-5-nitrooxazole is a heterocyclic compound that features a nitro group and a styryl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted oxazoles.
Scientific Research Applications
2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
2-(4-Styrylphenyl)-1,4,5-triaryl imidazole: Known for its fluorescent properties and used in optical applications.
Aroylethenesulfonylmethyl styryl oxadiazoles: Exhibits antimicrobial activity and used in medicinal chemistry.
Uniqueness
2-(4-Methylstyryl)-5-nitrooxazole is unique due to its combination of a nitro group and a styryl group attached to an oxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI Key |
WIIPJUDVLRWEHV-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)



![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)


